molecular formula C17H20FN5O2S B2419890 3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole CAS No. 1014095-26-1

3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole

Cat. No.: B2419890
CAS No.: 1014095-26-1
M. Wt: 377.44
InChI Key: GETQLZAKAYBPPJ-UHFFFAOYSA-N
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Description

3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C17H20FN5O2S and its molecular weight is 377.44. The purity is usually 95%.
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Biological Activity

3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, including its antimicrobial properties and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C17H20FN5O2SC_{17}H_{20}FN_{5}O_{2}S with a molecular weight of 377.44 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC17H20FN5O2S
Molecular Weight377.44 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various triazole compounds against fungal pathogens, suggesting that derivatives similar to the compound may also possess similar activities .

Case Studies

  • Study on Triazole Derivatives : A study focused on the biological activity of various triazole derivatives revealed that compounds with similar structural features demonstrated potent antifungal and antibacterial activities. The study emphasized the role of the thioether group in enhancing bioactivity against specific pathogens .
  • Pharmacokinetic Studies : Another investigation into a mixture of triazole derivatives showed promising pharmacokinetic parameters and bioavailability, indicating their potential for therapeutic applications in treating infections caused by resistant strains .

The mechanism by which triazole compounds exert their biological effects often involves the inhibition of key enzymes in fungal cell wall synthesis. This action disrupts cell wall integrity, leading to cell death. The presence of fluorinated aromatic groups in the structure may enhance lipophilicity and improve membrane penetration, thus increasing efficacy against microbial targets.

Research Findings

Recent findings suggest that modifications to the triazole core can lead to enhanced biological activity. For instance, the introduction of various substituents on the benzyl and pyrazolyl moieties has been shown to influence both potency and selectivity towards different microbial strains .

Properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2S/c1-22-10-13(16(21-22)25-3)15-19-20-17(23(15)8-9-24-2)26-11-12-6-4-5-7-14(12)18/h4-7,10H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETQLZAKAYBPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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